Methyl 2-({[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate Methyl 2-({[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13375822
InChI: InChI=1S/C23H19N3O4S/c1-29-14-9-7-13(8-10-14)17-12-11-16-19(24)20(31-22(16)26-17)21(27)25-18-6-4-3-5-15(18)23(28)30-2/h3-12H,24H2,1-2H3,(H,25,27)
SMILES: COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=CC=C4C(=O)OC)N
Molecular Formula: C23H19N3O4S
Molecular Weight: 433.5 g/mol

Methyl 2-({[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate

CAS No.:

Cat. No.: VC13375822

Molecular Formula: C23H19N3O4S

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-({[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate -

Specification

Molecular Formula C23H19N3O4S
Molecular Weight 433.5 g/mol
IUPAC Name methyl 2-[[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carbonyl]amino]benzoate
Standard InChI InChI=1S/C23H19N3O4S/c1-29-14-9-7-13(8-10-14)17-12-11-16-19(24)20(31-22(16)26-17)21(27)25-18-6-4-3-5-15(18)23(28)30-2/h3-12H,24H2,1-2H3,(H,25,27)
Standard InChI Key XPXQGOOUYGCNAB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=CC=C4C(=O)OC)N
Canonical SMILES COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=CC=C4C(=O)OC)N

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, starting from simpler precursors. For example, the preparation of related thienopyridine derivatives often involves the use of acetyl and cyano groups as intermediates, followed by substitution reactions to introduce the desired functional groups . The specific synthesis route for Methyl 2-({[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate would likely involve similar strategies, with careful control of reaction conditions to ensure the desired product is formed.

Potential Applications and Research Findings

Compounds with similar structures have been explored for their biological activities, including anti-inflammatory and anticancer properties. For instance, thienopyridine derivatives have shown promise in inhibiting enzymes involved in inflammation . The incorporation of a benzoate group could potentially enhance these properties by altering the compound's pharmacokinetics or interactions with biological targets.

Potential ApplicationDescription
Anti-inflammatoryThienopyridine derivatives have shown potential as inhibitors of inflammatory enzymes.
AnticancerStructural modifications could enhance interactions with cancer-related targets.
Pharmacokinetic ModulationThe benzoate moiety may influence solubility and bioavailability, affecting the compound's efficacy and duration of action.

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